1,2,3,4-Tetrahydro-2-naphthoic acid
Overview
Description
1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is an organic compound with the molecular formula C11H12O2. It is a derivative of naphthalene, characterized by a tetrahydronaphthalene ring system with a carboxylic acid functional group at the second position. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydro-2-naphthoic acid is primarily involved in the anaerobic degradation of naphthalene . The compound’s primary targets are the enzymes involved in this degradation process .
Mode of Action
The compound interacts with its targets by undergoing a series of reduction reactions . This leads to the formation of 5,6,7,8-tetrahydro-2-naphthoic acid, which is a major metabolite indicating activation by addition of a C1 unit to tetralin .
Biochemical Pathways
The affected pathway is the anaerobic degradation of naphthalene . The downstream effects include the formation of reduced 2-naphthoic acid derivatives and ring cleavage products . The ring cleavage products preserve all carbon atoms of the precursor 2-naphthoic acid structure .
Pharmacokinetics
Given its involvement in biochemical pathways, it can be inferred that the compound is metabolized and excreted as part of the degradation process .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . This leads to the formation of saturated compounds with a cyclohexane ring structure .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The degradation process is anaerobic, indicating that the presence or absence of oxygen in the environment can significantly impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2-naphthoic acid can be synthesized through the hydrogenation of 2-naphthoic acid. The process involves the reduction of the aromatic ring of 2-naphthoic acid under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{COOH} + 3\text{H}2 \rightarrow \text{C}{11}\text{H}_{12}\text{O}_2 ]
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. The use of continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-naphthoic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Naphthoic acid.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-naphthoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in metabolic pathways involving the degradation of polycyclic aromatic hydrocarbons (PAHs).
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2-naphthoic acid can be compared with other similar compounds, such as:
2-Naphthoic acid: Unlike this compound, 2-naphthoic acid retains the aromatic ring structure.
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound has a similar structure but differs in the position of hydrogenation.
1,2,3,4-Tetrahydro-1-naphthoic acid: This isomer has the carboxylic acid group at the first position instead of the second.
Each of these compounds has unique properties and applications, making this compound distinct in its chemical behavior and utility.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAGXJQHJQUOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871425 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53440-12-3 | |
Record name | 1,2,3,4-Tetrahydro-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53440-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053440123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53440-12-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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